molecular formula C23H26N4O4 B14952028 1-(4-Ethylpiperazin-1-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone

1-(4-Ethylpiperazin-1-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone

Cat. No.: B14952028
M. Wt: 422.5 g/mol
InChI Key: UPSUFSZBEMFBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ETHYLPIPERAZIN-1-YL)-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHYLPIPERAZIN-1-YL)-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethylpiperazine with a suitable phenoxyethanone derivative, followed by the introduction of the oxadiazole ring through cyclization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to achieve consistent quality. Additionally, purification processes such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHYLPIPERAZIN-1-YL)-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-ETHYLPIPERAZIN-1-YL)-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPIPERAZIN-1-YL)-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets. The ethylpiperazine moiety can interact with receptors or enzymes, while the oxadiazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLPIPERAZIN-1-YL)-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE
  • 1-(4-ETHYLPIPERAZIN-1-YL)-2-{4-[3-(4-HYDROXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE

Uniqueness

The presence of the ethyl group in 1-(4-ETHYLPIPERAZIN-1-YL)-2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ETHAN-1-ONE distinguishes it from similar compounds. This structural variation can influence its chemical reactivity, biological activity, and physical properties, making it a unique candidate for specific applications.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethanone

InChI

InChI=1S/C23H26N4O4/c1-3-26-12-14-27(15-13-26)21(28)16-30-20-10-6-18(7-11-20)23-24-22(25-31-23)17-4-8-19(29-2)9-5-17/h4-11H,3,12-16H2,1-2H3

InChI Key

UPSUFSZBEMFBHW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.